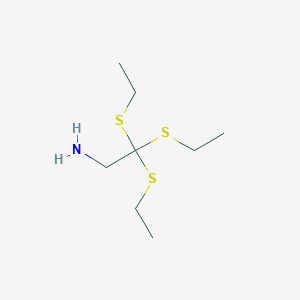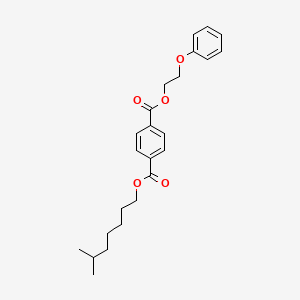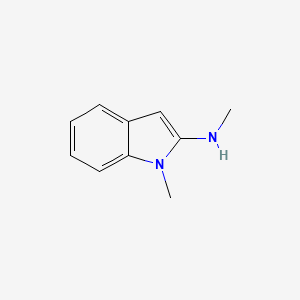![molecular formula C11H12O4 B3280938 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione CAS No. 72490-40-5](/img/structure/B3280938.png)
1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione
描述
1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione, commonly known as HPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPD is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which plays a crucial role in the biosynthesis of tyrosine and melanin in humans.
科学研究应用
HPPD has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, HPPD inhibitors have been investigated as potential treatments for various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. In agriculture, HPPD inhibitors have been used as herbicides to control the growth of weeds. In materials science, HPPD has been used as a precursor for the synthesis of various materials such as polymers, dyes, and pigments.
作用机制
HPPD inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase, which plays a crucial role in the biosynthesis of tyrosine and melanin in humans. This inhibition leads to a decrease in the production of melanin, which is responsible for skin pigmentation. HPPD inhibitors have also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
HPPD inhibitors have been shown to have potent anticancer activity in various cancer cell lines. They have also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, HPPD inhibitors have been shown to have herbicidal activity against various weed species.
实验室实验的优点和局限性
HPPD inhibitors have several advantages for lab experiments such as their high potency and selectivity, which allows for precise targeting of specific enzymes. However, HPPD inhibitors also have some limitations such as their potential toxicity and off-target effects, which can lead to unwanted side effects.
未来方向
There are several future directions for research on HPPD inhibitors. One direction is to investigate their potential as treatments for various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. Another direction is to explore their applications in agriculture as herbicides. Additionally, further research is needed to optimize the synthesis method for HPPD and to improve the yield and purity of the compound.
属性
IUPAC Name |
1-[4-(2-hydroxyethoxy)phenyl]propane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(13)11(14)9-2-4-10(5-3-9)15-7-6-12/h2-5,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPZOOEIJGCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70823187 | |
| Record name | 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70823187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione | |
CAS RN |
72490-40-5 | |
| Record name | 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70823187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B3280931.png)


![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3280955.png)


